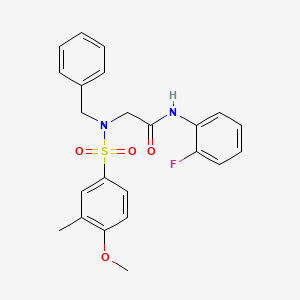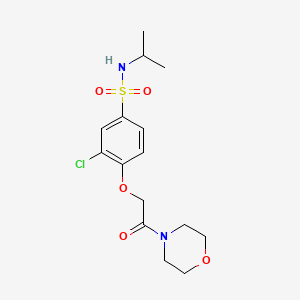![molecular formula C24H18O4 B3506537 7-[2-(4-methylphenyl)-2-oxoethoxy]-3-phenyl-2H-chromen-2-one](/img/structure/B3506537.png)
7-[2-(4-methylphenyl)-2-oxoethoxy]-3-phenyl-2H-chromen-2-one
Vue d'ensemble
Description
7-[2-(4-methylphenyl)-2-oxoethoxy]-3-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound is characterized by its unique structure, which includes a chromen-2-one core substituted with phenyl and 4-methylphenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-methylphenyl)-2-oxoethoxy]-3-phenyl-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with 4-methylphenacyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 70°C) until completion, which is monitored by thin-layer chromatography (TLC) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
7-[2-(4-methylphenyl)-2-oxoethoxy]-3-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted coumarin derivatives.
Applications De Recherche Scientifique
7-[2-(4-methylphenyl)-2-oxoethoxy]-3-phenyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a probe in studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Explored for its anticoagulant and anti-inflammatory activities, making it a candidate for drug development.
Industry: Utilized in the development of fluorescent dyes and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 7-[2-(4-methylphenyl)-2-oxoethoxy]-3-phenyl-2H-chromen-2-one involves its interaction with various molecular targets. The compound can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity . Additionally, its structure allows it to intercalate into DNA, disrupting the replication process and leading to anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one
- 7-[2-(4-methylphenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one
Uniqueness
Compared to similar compounds, 7-[2-(4-methylphenyl)-2-oxoethoxy]-3-phenyl-2H-chromen-2-one stands out due to its specific substitution pattern, which imparts unique biological activities. The presence of both phenyl and 4-methylphenyl groups enhances its ability to interact with biological targets, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
7-[2-(4-methylphenyl)-2-oxoethoxy]-3-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O4/c1-16-7-9-18(10-8-16)22(25)15-27-20-12-11-19-13-21(17-5-3-2-4-6-17)24(26)28-23(19)14-20/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRQOFHLPHXKOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-PHENYL-1,3-THIAZOL-2-YL)PIPERAZINE](/img/structure/B3506454.png)
![(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenoxy)acetic acid](/img/structure/B3506462.png)
![1-{2-[(4-methylphenoxy)methyl]benzoyl}-4-phenylpiperazine](/img/structure/B3506467.png)


![N-[[3-chloro-4-(2-oxochromen-3-yl)phenyl]carbamothioyl]propanamide](/img/structure/B3506481.png)
![4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(4-ethoxyphenyl)benzamide](/img/structure/B3506508.png)
![2-[(4-ethyl-5-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B3506514.png)
![N-(4-bromo-3-methylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3506518.png)
![4-[6-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL]PYRIDINE](/img/structure/B3506525.png)
![methyl 2-({N-[(3,4-dimethoxyphenyl)carbonyl]glycyl}amino)benzoate](/img/structure/B3506531.png)
![1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-[(4-PHENYL-1,3-THIAZOL-2-YL)SULFANYL]ETHAN-1-ONE](/img/structure/B3506541.png)
![N-[(3-bromophenyl)methyl]-6-chloro-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3506558.png)
![N-(2,4-dimethoxyphenyl)-2-[[4-(4-ethoxyphenyl)-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide](/img/structure/B3506560.png)
